(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
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Overview
Description
(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multiple steps. One common approach is the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine-based triazole-linked glycohybrids[_{{{CITATION{{{1{OPEN Copper‑catalyzed synthesis of pyrazolo[1,5‑a ... - Nature](https://www.nature.com/articles/s41598-023-50202-4.pdf). This method employs microwave-assisted copper-catalyzed reactions using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines[{{{CITATION{{{1{OPEN Copper‑catalyzed synthesis of pyrazolo1,5‑a ... - Nature. Another method involves the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate[{{{CITATION{{{_2{Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3 ...](https://link.springer.com/article/10.1007/s11030-013-9469-3).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of Novel Pyrazolo 1,5-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like phenyl chloroformate[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of Novel Pyrazolo 1,5-.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fluorescent molecules and chemosensors.
Mechanism of Action
The mechanism by which (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is unique due to its specific structural features and potential applications. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of Novel Pyrazolo 1,5-. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-12-19-21-11-5-9-18-16(14)21)20-10-4-8-15(20)13-6-2-1-3-7-13/h1-3,5-7,9,11-12,15H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZDIGVHCBLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3N=CC=CN3N=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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